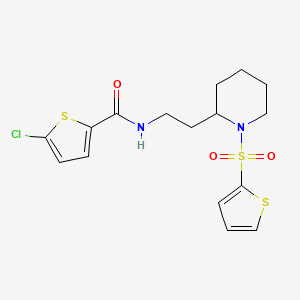
5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chloro, thiophene, and carboxamide groups, which are known for their biological activities. For instance, derivatives of 5-chloro-2-hydroxyphenyl with various substituents have shown potent antioxidant activity , and 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been evaluated as antitubercular agents .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents onto the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of aldehydes followed by coupling with amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques such as X-ray diffraction analysis, NMR, and mass spectral analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to unambiguously assign the structure of newly synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include oxidation, reduction, and amide bond formation. The specific reagents and conditions used can significantly affect the yield and purity of the final product. For example, sodium chlorite and H2O2 are used for oxidation, while 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole are employed for amide coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro, hydroxyl, and thiophene groups can affect the compound's reactivity and interaction with biological targets. The antioxidant activity of these compounds is often assessed using assays like DPPH radical scavenging and reducing power assay, which provide insights into their potential therapeutic applications . The antitubercular activity is evaluated through in vitro screening against M. tuberculosis, and the cytotoxicity profile is assessed to determine the safety of these compounds .
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptor
Research has identified indole-2-carboxamides with structural elements similar to the compound of interest as potent allosteric modulators of the cannabinoid type 1 receptor (CB1). Modifications at specific positions of the molecule, such as the C3 and C5 positions, significantly impact binding affinity and cooperativity, indicating potential therapeutic applications in targeting the CB1 receptor for various neurological conditions (Khurana et al., 2014).
Antimicrobial Activity
Compounds featuring thiophene moieties have demonstrated notable antimicrobial properties. For instance, derivatives of thiophene carboxylate have shown significant antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents from thiophene-based structures (Faty et al., 2010).
Antitubercular Agents
A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were designed, synthesized, and evaluated for their antitubercular activity. These compounds displayed promising antitubercular agents with low cytotoxicity profiles, highlighting the potential for thiophene derivatives in tuberculosis treatment strategies (Marvadi et al., 2020).
Alzheimer’s Disease Drug Candidates
New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. This research underscores the application of piperidine and oxadiazole derivatives in developing therapeutics for neurodegenerative diseases (Rehman et al., 2018).
Anticancer Agents
The development of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole hybrids has been explored for their potential as anticancer agents. This research highlights the synthesis of these compounds and their evaluation, revealing some derivatives as strong anticancer agents, which suggests the importance of piperidine and oxadiazole moieties in cancer treatment (Rehman et al., 2018).
Zukünftige Richtungen
Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S3/c17-14-7-6-13(24-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-23-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJXYAUBLSURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


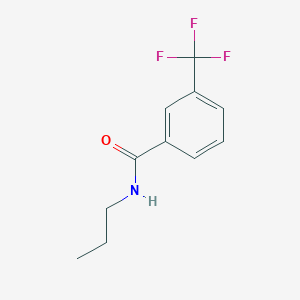
![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

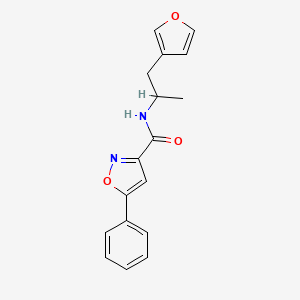
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)
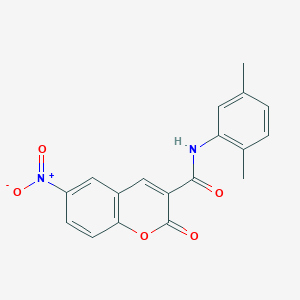
![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)
![2-[4,7-Dimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2537554.png)
![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)
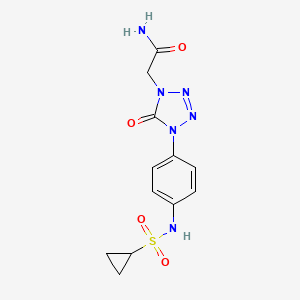
![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)